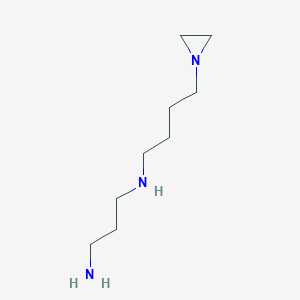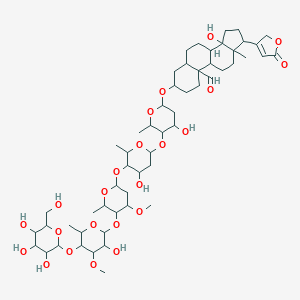
Alepposide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alepposide A is a natural compound that is found in the roots of the plant, Salvia aleppica. It has been identified as a potential therapeutic agent for various diseases due to its pharmacological properties. In recent years, Alepposide A has gained attention in the scientific community for its promising therapeutic effects.
Wirkmechanismus
The mechanism of action of Alepposide A is not fully understood. However, it has been suggested that Alepposide A exerts its therapeutic effects through various pathways such as the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, and the regulation of oxidative stress.
Biochemical and Physiological Effects:
Alepposide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to regulate the expression of various genes involved in inflammation and cancer. Furthermore, Alepposide A has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Alepposide A in lab experiments is that it is a natural compound that is easily extracted from the roots of Salvia aleppica. Furthermore, Alepposide A has been shown to have low toxicity and high bioavailability. However, one of the limitations of using Alepposide A in lab experiments is that it has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Alepposide A. One of the future directions is to investigate the potential of Alepposide A as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the synergistic effects of Alepposide A with other natural compounds or drugs. Furthermore, future studies could focus on improving the solubility of Alepposide A in water to increase its potential use in lab experiments.
Conclusion:
In conclusion, Alepposide A is a natural compound that has shown promising therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been suggested to exert its effects through various pathways such as the inhibition of the NF-κB signaling pathway and the regulation of oxidative stress. Alepposide A has several advantages for lab experiments, but its poor solubility in water may limit its use in certain experiments. Future research on Alepposide A could investigate its potential as a therapeutic agent for other diseases and improve its solubility in water.
Synthesemethoden
Alepposide A is extracted from the roots of Salvia aleppica using various extraction methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. The extracted compound is then purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Alepposide A has been studied extensively for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, Alepposide A has shown promising anticancer effects by inducing apoptosis and inhibiting tumor growth. In inflammation research, Alepposide A has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, Alepposide A has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
CAS-Nummer |
146714-05-8 |
|---|---|
Produktname |
Alepposide A |
Molekularformel |
C55H86O23 |
Molekulargewicht |
1115.3 g/mol |
IUPAC-Name |
14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3 |
InChI-Schlüssel |
GTJDJJFKPBGWBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
Synonyme |
alepposide A alepposide-A strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



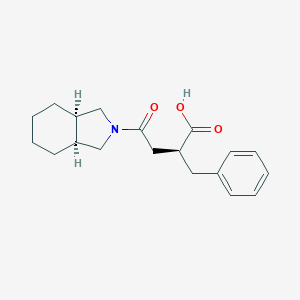


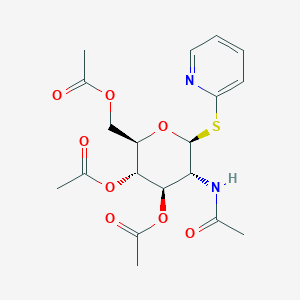
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)

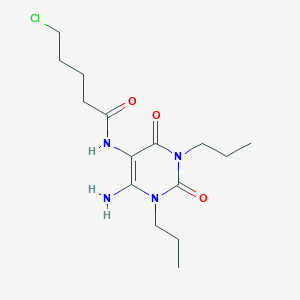
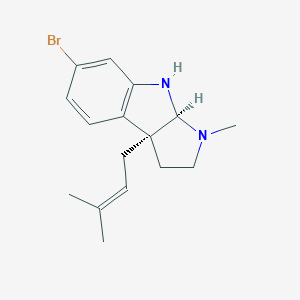

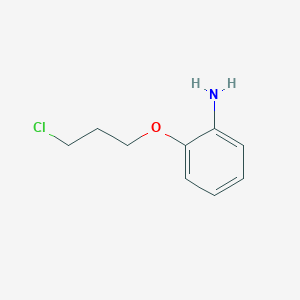
![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)

